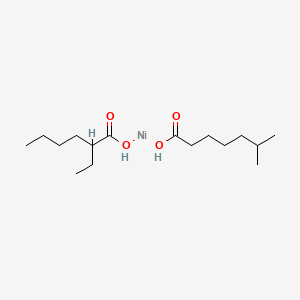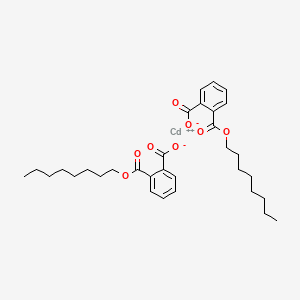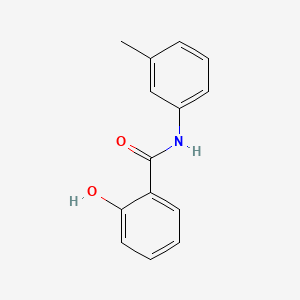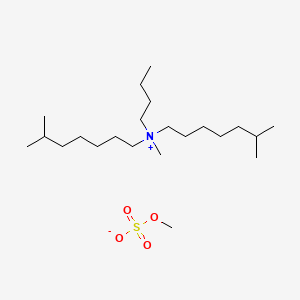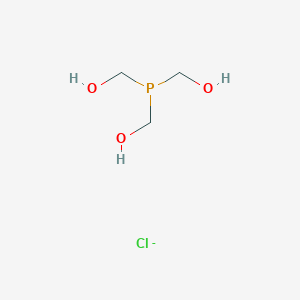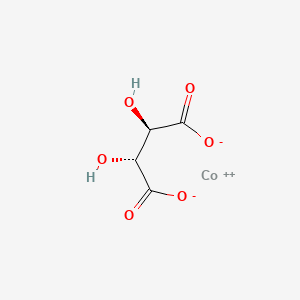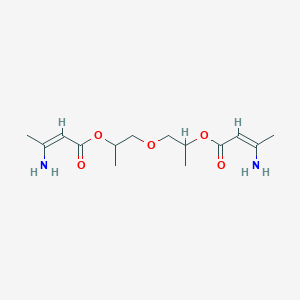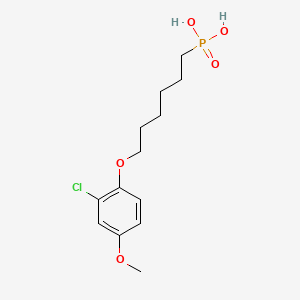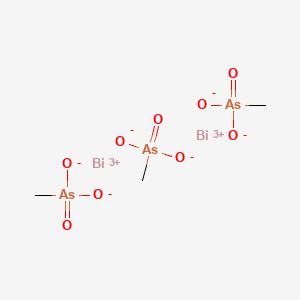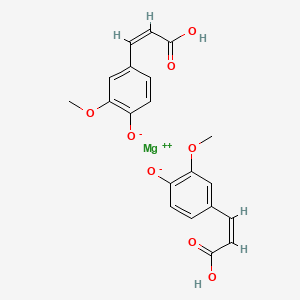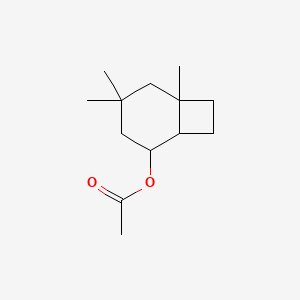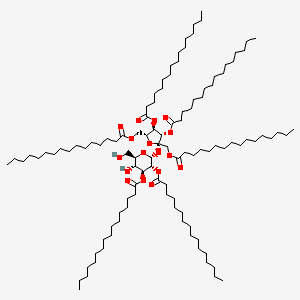
Sucrose hexapalmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose hexapalmitate is a type of sucrose fatty acid ester, specifically an ester of sucrose and palmitic acid. It is a nonionic surfactant widely used in various industries, including cosmetics, food, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and conditioning properties, making it a valuable ingredient in many formulations .
準備方法
Synthetic Routes and Reaction Conditions
Sucrose hexapalmitate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of palmitic acid. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a basic catalyst at elevated temperatures around 90°C . Another method involves reacting sucrose directly with edible fats or oils containing palmitic acid to produce a mixture of sucrose esters and mono- and diglycerides .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale transesterification processes using high-purity sucrose and palmitic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality and scalability .
化学反応の分析
Types of Reactions
Sucrose hexapalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and palmitic acid . Esterification reactions can be used to modify the compound further by introducing different fatty acid chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Esterification: Fatty acid derivatives (e.g., methyl palmitate) in the presence of a catalyst (e.g., sulfuric acid) and a solvent (e.g., DMF or DMSO).
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Esterification: Modified sucrose esters with different fatty acid chains.
科学的研究の応用
Sucrose hexapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
作用機序
The mechanism of action of sucrose hexapalmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and stabilization in various formulations . The molecular targets include lipid bilayers and protein interfaces, where it helps in maintaining the structural integrity and functionality of the formulations .
類似化合物との比較
Similar Compounds
- Sucrose laurate
- Sucrose stearate
- Sucrose oleate
- Sucrose myristate
Comparison and Uniqueness
Sucrose hexapalmitate is unique due to its specific fatty acid chain length (palmitic acid) which provides distinct emulsifying and stabilizing properties compared to other sucrose esters. For example, sucrose laurate (with lauric acid) has a shorter fatty acid chain, making it more suitable for applications requiring higher solubility and lower melting points . Sucrose stearate (with stearic acid) has a longer fatty acid chain, offering higher melting points and more robust emulsifying properties .
特性
CAS番号 |
29130-29-8 |
|---|---|
分子式 |
C108H202O17 |
分子量 |
1772.7 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1 |
InChIキー |
YKTAGVFDZFPTJQ-XSSHIOHGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



